molecular formula C6H12ClNO B2769391 N-Butyl-N-methylcarbamoyl chloride CAS No. 39214-35-2

N-Butyl-N-methylcarbamoyl chloride

Cat. No.: B2769391
CAS No.: 39214-35-2
M. Wt: 149.62
InChI Key: CHGVIQWWXDOWRN-UHFFFAOYSA-N
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Description

N-Butyl-N-methylcarbamoyl chloride is a carbamoyl chloride derivative supplied for research purposes . Carbamoyl chlorides are valuable intermediates in organic synthesis, particularly for the formation of ureas and carbamate esters . They are commonly used in the development of compounds for various research fields, including agrochemicals and pharmaceuticals . The solvolysis reactions of disubstituted carbamoyl chlorides like this compound typically proceed via an SN1 mechanism, involving ionization at the carbonyl carbon to form a carbamoyl cation and chloride ion, which can then be captured by nucleophiles . This compound is classified as corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled . Handle with appropriate personal protective equipment in a well-ventilated environment, such as a chemical fume hood. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVIQWWXDOWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39214-35-2
Record name N-butyl-N-methylcarbamoyl chloride
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Chemical Reactivity and Mechanistic Investigations

Solvolysis Reaction Kinetics and Mechanisms

The solvolysis of carbamoyl (B1232498) chlorides, including N-disubstituted derivatives like N-butyl-N-methylcarbamoyl chloride, involves the replacement of the chloride ion at the carbonyl carbon. nih.gov These reactions are often studied to elucidate the reaction mechanism, which can range from a unimolecular (SN1) to a bimolecular (addition-elimination) pathway. nih.govresearchgate.net

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the specific rates of solvolysis of a substrate with the ionizing power of the solvent. iupac.org The extended Grunwald-Winstein equation incorporates a term for the solvent's nucleophilicity. iupac.orgnih.gov

log(k/k₀) = lN + mY + c nih.gov

Where:

k is the rate constant in a given solvent. nih.gov

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/water). nih.gov

l is the sensitivity of the substrate to changes in solvent nucleophilicity (N). nih.gov

m is the sensitivity of the substrate to changes in solvent ionizing power (Y). nih.gov

N is the solvent nucleophilicity parameter. nih.gov

Y is the solvent ionizing power parameter. nih.gov

c is a constant. nih.gov

Studies on related N,N-dialkylcarbamoyl chlorides have utilized this equation to dissect the contributions of solvent ionizing power and nucleophilicity to the reaction rate. For instance, the solvolysis of N,N-dimethylcarbamoyl chloride showed a good correlation with the two-term equation, indicating that both solvent nucleophilicity and ionizing power are significant, suggesting either a loose SN2 transition state or an ionization process with strong nucleophilic solvation. nih.gov Similarly, for N-methyl-N-phenylcarbamoyl chloride, the extended Grunwald-Winstein equation provided a much better correlation than the one-term equation, with l and m values indicating an ionization mechanism with considerable nucleophilic solvation. nih.gov

Table 1: Grunwald-Winstein Parameters for Solvolysis of Related Carbamoyl Chlorides

Compoundl valuem valuel/m ratioReference
N,N-dimethylcarbamoyl chloride-0.42 ± 0.07- nih.gov
N,N-dimethylcarbamoyl chloride (two-term)--0.82 nih.gov
4-morpholinecarbonyl chloride0.74 ± 0.060.65 ± 0.051.14 nih.gov
N-methyl-N-phenylcarbamoyl chloride0.40 ± 0.080.51 ± 0.050.78 ± 0.23 nih.gov
N,N-diphenylcarbamoyl chloride0.230.58- nih.govmdpi.com
This table is interactive. Click on the headers to sort the data.

The solvolysis of N,N-disubstituted carbamoyl chlorides is generally considered to proceed through a unimolecular SN1-type mechanism, although a bimolecular component can be observed, especially with the addition of strong nucleophiles like amines. nih.govresearchgate.net The unimolecular pathway involves the rate-determining formation of a carbamoyl cation, which is then rapidly attacked by the solvent. masterorganicchemistry.com In contrast, the bimolecular addition-elimination pathway involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. nih.gov

The choice between these pathways is influenced by the stability of the potential carbamoyl cation and the nature of the solvent. For N,N-dialkylcarbamoyl chlorides, the solvolysis in water and aqueous acetone (B3395972) is often considered to be SN1 in nature. nih.gov This is supported by positive entropies of activation in some cases, which are characteristic of unimolecular reactions. nih.gov However, reactions with amines in less polar solvents like benzene (B151609) or ethanol typically follow second-order kinetics, indicating a bimolecular mechanism. nih.gov

The solvent plays a crucial role in the solvolysis of this compound. Polar protic solvents, with their ability to solvate both the developing carbocation and the leaving chloride ion, can significantly accelerate the rate of SN1 reactions. libretexts.org The ionizing power of the solvent, represented by the Y parameter in the Grunwald-Winstein equation, is a measure of this ability. iupac.org

Solvent nucleophilicity, represented by the N parameter, becomes important in bimolecular pathways or in SN1 reactions with significant nucleophilic assistance from the solvent. iupac.org For N,N-disubstituted carbamoyl chlorides, the sensitivity to both solvent ionizing power (m) and nucleophilicity (l) suggests a mechanism that is often intermediate between a pure SN1 and a pure SN2/addition-elimination pathway. nih.gov The relative rates of solvolysis in different solvents can provide insight into the mechanism. For example, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with an SN1 pathway where the more electron-donating ethyl groups stabilize the carbocation intermediate. nih.gov

The kinetic solvent isotope effect (KSIE), which compares the reaction rate in a deuterated solvent (e.g., D₂O) to that in its non-deuterated counterpart (e.g., H₂O), is a valuable tool for distinguishing between reaction mechanisms. nih.gov

For solvolysis reactions:

KSIE (kH/kD) values greater than 1.7 are often indicative of an addition-elimination pathway where a second solvent molecule acts as a general base to assist in the rate-determining step. nih.gov

KSIE (kH/kD) values in the range of 1.2 to 1.5 are typically associated with ionization (SN1) pathways that receive weak nucleophilic solvation assistance. nih.gov

For example, the hydrolysis of N,N-diphenylcarbamoyl chloride has a kH₂O/kD₂O ratio of 1.2, supporting a dominant SN1 pathway. nih.gov Studies on N-methyl-N-phenylcarbamoyl chloride also show kH/kD values between 1.36 and 1.45, consistent with either a dissociative SN2 or an ionization mechanism with significant nucleophilic solvation. nih.gov

Table 2: Kinetic Solvent Isotope Effects for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

CompoundkH/kDReference
N,N-Diphenylcarbamoyl chloride1.2 nih.gov
N-Methyl-N-phenylcarbamoyl chloride1.36 - 1.45 nih.gov
This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Reactions

This compound can react with primary and secondary amines to form substituted ureas. google.com This reaction is a nucleophilic substitution at the carbonyl carbon, where the amine acts as the nucleophile. nih.gov The reaction is typically carried out in an inert solvent, often in the presence of an acid acceptor like a trialkylamine or pyridine (B92270) to neutralize the hydrogen chloride that is formed. google.com

The general reaction is as follows: R¹R²NCOCl + R³R⁴NH → R¹R²NCONR³R⁴ + HCl

These reactions are significant for the synthesis of various biologically active compounds and other useful materials. google.com While solvolysis reactions often favor a unimolecular pathway, the reaction with a more potent nucleophile like an amine in a less ionizing solvent tends to proceed via a bimolecular mechanism. nih.gov

The reaction of carbamoyl chlorides with alcohols or phenols leads to the formation of carbamate (B1207046) esters. nih.gov

Decomposition Pathways and Stability Studies

The stability of this compound is a crucial factor in its handling, storage, and application. It can undergo decomposition through various pathways, primarily thermal and hydrolytic.

Upon heating, N-alkylcarbamoyl chlorides can decompose to form alkyl isocyanates and hydrogen chloride. google.com This process is particularly relevant for the synthesis of isocyanates, which are important industrial chemicals. researchgate.netbutlerov.com The decomposition is typically carried out in the vapor phase at elevated temperatures. google.com For instance, N-t-butyl-N-alkylcarbamoyl chlorides have been shown to decompose in nitrobenzene (B124822) at 100 °C to yield isobutylene, HCl, and the corresponding alkyl isocyanate. nih.gov

The general reaction for the thermal decomposition is:

R(R')NCOCl → R-N=C=O + R'Cl

In the case of this compound, thermal decomposition would be expected to yield butyl isocyanate and methyl chloride, or methyl isocyanate and butyl chloride, depending on which alkyl group migrates. The specific products and their ratios would depend on the reaction conditions and the relative migratory aptitude of the butyl and methyl groups. The thermal decomposition of related N-alkylcarbamates to produce isocyanates has been studied over a wide temperature range (200 to 450 °C). researchgate.netbutlerov.commdpi.com

This compound, like other carbamoyl chlorides, is sensitive to moisture and undergoes hydrolysis in aqueous environments. google.comfishersci.es The hydrolysis reaction involves the attack of water on the electrophilic carbonyl carbon, leading to the formation of the corresponding carbamic acid, which is unstable and readily decarboxylates to yield N-butyl-N-methylamine, carbon dioxide, and hydrochloric acid.

(CH₃)(C₄H₉)NCOCl + H₂O → [(CH₃)(C₄H₉)NCOOH] + HCl → (CH₃)(C₄H₉)NH + CO₂ + HCl

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of carbamates is faster under basic conditions. who.int Mechanistic studies on the solvolysis of N,N-dialkylcarbamoyl chlorides in water and aqueous acetone have often indicated an S_N1-type mechanism. nih.gov

Regio- and Stereoselectivity in Reactions

The concepts of regio- and stereoselectivity are important in understanding the reactions of this compound, particularly when it reacts with unsymmetrical or chiral nucleophiles.

Regioselectivity: In reactions with nucleophiles containing multiple reactive sites, regioselectivity refers to the preference for reaction at one site over another. For this compound, the reaction will almost exclusively occur at the electrophilic carbonyl carbon. However, in the context of its decomposition or reactions of its derivatives, regioselectivity can become more complex.

Stereoselectivity: When this compound reacts with a chiral nucleophile, or if the carbamoyl chloride itself were chiral (which it is not), the reaction could potentially lead to the formation of stereoisomers (diastereomers or enantiomers) in unequal amounts. The stereochemical outcome of such reactions can be influenced by steric hindrance and the formation of diastereomeric transition states. While there is a lack of specific studies on the stereoselectivity of this compound itself, related studies on other systems highlight the importance of these concepts. For example, the carbocupration of N-alkynyl carbamates bearing a chiral auxiliary can proceed with high regioselectivity and stereoselectivity. nih.gov In some nucleophilic substitution reactions, a lack of stereoselectivity is observed due to reaction rates approaching the diffusion limit, leading to a statistical mixture of products. acs.org

Applications in Advanced Organic Synthesis

Carbamoylation Reactions in Complex Molecule Construction

Carbamoylation, the process of introducing a carbamoyl (B1232498) group into a molecule, is a fundamental transformation for which N-Butyl-N-methylcarbamoyl chloride is well-suited. This reaction is employed to synthesize a range of important functional groups, including carbamates and ureas, and to form carbon-carbon bonds in specific acylation reactions.

N,N-disubstituted carbamoyl chlorides, such as this compound, are effective reagents for the synthesis of substituted carbamate (B1207046) esters through reaction with alcohols and phenols. wikipedia.org This transformation is typically conducted in the presence of a base or a catalyst to neutralize the hydrogen chloride byproduct. The general reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl chloride.

A well-documented application of a structurally similar reagent, N-ethyl-N-methylcarbamoyl chloride, is in the synthesis of the pharmaceutical compound Rivastigmine. innospk.comnih.govjocpr.com In this synthesis, an enantiomerically pure phenolic intermediate is treated with the carbamoyl chloride to form the final carbamate ester product. nih.govacs.org Studies have optimized this reaction using various catalysts and conditions. For instance, zinc chloride has been demonstrated to be an effective catalyst for the carbamoylation of various aromatic and aliphatic alcohols, proceeding smoothly under controlled temperature conditions. nih.gov The reaction of a phenolic substrate with N-ethyl-N-methylcarbamoyl chloride at elevated temperatures (110 °C) for several hours can lead to high yields of the desired carbamate product. nih.govacs.org this compound is expected to undergo analogous reactions with a wide range of alcoholic and phenolic substrates.

Table 1: Illustrative Synthesis of Carbamates Using an Analogous Carbamoyl Chloride This table illustrates typical reaction conditions for carbamate synthesis using N-ethyl-N-methylcarbamoyl chloride as an analog for this compound.

Substrate (Alcohol)ReagentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
(S)-3-(1-(dimethylamino)ethyl)phenolN-Ethyl-N-methylcarbamoyl chloride-Toluene (B28343)11080 nih.govacs.org
p-Hydroxy acetophenoneN-Ethyl-N-methylcarbamoyl chlorideZinc ChlorideToluene11073 nih.gov
4-(3-chlorophenyl)butan-1-olN-Ethyl-N-methylcarbamoyl chlorideZinc ChlorideTolueneRoom Temp71 nih.gov

Preparation of Unsymmetrical Ureas

The reaction of this compound with primary or secondary amines provides a direct route to unsymmetrical ureas. This reaction mirrors the synthesis of carbamates, with the amino group acting as the nucleophile. Such reactions are instrumental in the synthesis of biologically active molecules, particularly in the agrochemical sector. google.com For example, various carbamoyl chlorides are reacted with amines to produce N-thio-substituted ureas with herbicidal properties. google.com

In a specific example demonstrating this synthetic utility, the closely related N-t-butyl-N-methyl carbamoyl chloride was used to prepare a urea (B33335) derivative (specifically, urea 41 in the study) for evaluation in herbicide screening programs. dokumen.pub The synthesis involves the straightforward treatment of a secondary amine with the carbamoyl chloride. dokumen.pub The preparation of unsymmetrical ureas can also be achieved via isocyanate intermediates, which can be generated in situ from various precursors, including carbamoyl chlorides. cmu.edunih.gov

Table 2: Representative Synthesis of Unsymmetrical Ureas This table shows examples of urea synthesis using N,N-disubstituted carbamoyl chlorides.

Substrate (Amine)ReagentConditionsProduct TypeApplication ContextReference
Methylaminopyrrolidinone derivativeN-t-Butyl-N-methyl carbamoyl chlorideNot specifiedUnsymmetrical UreaHerbicide screening dokumen.pub
Various aminesGeneral Carbamoyl ChloridesBase (e.g., trialkylamine), 0-25 °CN-thio-substituted UreasPesticide synthesis google.com
Various aminesCbz-protected amines (as isocyanate precursors)2-chloropyridine, Tf₂OUnsymmetrical UreasGeneral synthetic method rsc.org

Formation of Amides via Friedel-Crafts Acylation

This compound can function as an acylating agent in Friedel-Crafts reactions to form N,N-disubstituted aromatic amides. organic-chemistry.org The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an acyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

In this context, the this compound acts as the acyl chloride. The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic N,N-disubstituted acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. organic-chemistry.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone derivative, which in this case is an N,N-disubstituted benzamide. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents multiple acylation reactions from occurring. wikipedia.org While specific literature examples for this compound are not prevalent, the reaction of the analogous N-butyl-N-2-thienylcarbamoyl chloride has been noted in the context of transformations catalyzed by trifluoromethanesulfonic acid. kyoto-u.ac.jp

Role as a Synthetic Intermediate in Multi-Step Sequences

Beyond its direct use in carbamoylation, this compound serves as a crucial intermediate in longer synthetic pathways, enabling the construction of complex target molecules such as pharmaceuticals and agrochemicals. It also functions as a precursor that can be chemically transformed into other valuable functionalities.

Carbamoyl chlorides are key intermediates in the production of numerous commercial products. In the pharmaceutical industry, the analogous N-ethyl-N-methylcarbamoyl chloride is a pivotal intermediate for the synthesis of Rivastigmine, a compound used in treatments related to cognitive decline. innospk.comjocpr.com The synthesis involves the O-carbamoylation of a specific phenol (B47542) intermediate with N-ethyl-N-methylcarbamoyl chloride to install the final carbamate moiety. jocpr.com this compound can be used to synthesize structurally related compounds for pharmaceutical research.

In the field of agrochemicals, carbamoyl chlorides are used to produce pesticides, including herbicides and insecticides. google.com For instance, N-thio-substituted ureas with herbicidal activity are prepared from the reaction of carbamoyl chlorides and amines. google.com A specific study aimed at discovering new herbicides involved the synthesis of a library of compounds, one of which was prepared using N-t-butyl-N-methyl carbamoyl chloride, a close structural analog of this compound. dokumen.pub

Table 3: Applications as a Synthetic Intermediate

IntermediateTarget Molecule Class/NameFieldSynthetic TransformationReference
N-Ethyl-N-methylcarbamoyl chloride (analog)RivastigminePharmaceuticalsO-Carbamoylation of a phenol innospk.comjocpr.com
N-t-Butyl-N-methyl carbamoyl chloride (analog)Pyrrolidinone-based UreasAgrochemicalsN-Carbamoylation of an amine dokumen.pub
General Carbamoyl ChloridesN-thio-substituted benzofuranyl carbamatesAgrochemicalsCarbamoylation of benzofuranols google.com

Precursor for Other Functionalities (e.g., Isocyanates)

This compound can serve as a precursor for the generation of isocyanates. While direct conversion is possible, a common pathway involves first converting the carbamoyl chloride into a carbamate ester, which is then subjected to thermolysis. The thermal decomposition of N-alkyl carbamates is a well-established, phosgene-free method for producing isocyanates. butlerov.commdpi.com

Specifically, the thermolysis of O-methyl-N-(n-butyl) carbamate has been studied as a model system for producing n-butyl isocyanate. mdpi.comresearchgate.net The process involves heating the carbamate in the gas phase, often in a flow reactor, causing the elimination of the alcohol (methanol, in this case) to yield the corresponding isocyanate. butlerov.comresearchgate.net Research has explored a wide range of temperatures (from 200 to 450 °C) and the use of catalysts like dibutyltin (B87310) dilaurate to lower the decomposition temperature and improve the yield of the final isocyanate product. butlerov.comresearchgate.net The resulting n-butyl isocyanate is itself a valuable precursor for a variety of substances, including fungicides and preservatives. butlerov.comresearchgate.net

Table 4: Research Findings on the Thermolysis of N-Butyl Carbamate to Butyl Isocyanate This table summarizes conditions for the generation of butyl isocyanate from an N-butyl carbamate precursor.

PrecursorReaction TypeTemperature Range (°C)CatalystProductYieldReference
O-Methyl-N-(n-butyl) carbamateGas-phase thermolysis250 - 600Nonen-Butyl isocyanateVaries with temp/time mdpi.comresearchgate.net
N-n-ButylcarbamateGas-phase thermolysis200 - 450Dibutyltin dilauraten-Butyl isocyanateUp to 49% butlerov.comresearchgate.net
MDI-based Butyl-carbamateThermolysis250NoneMethylene (B1212753) diphenyl diisocyanate (MDI)- nih.gov

Catalytic Transformations Involving this compound

This compound serves as a valuable reagent in various catalytic transformations, enabling the introduction of the N-butyl-N-methylcarbamoyl moiety onto different molecular scaffolds. These reactions are pivotal for synthesizing a range of amides, which are important functional groups in pharmaceuticals and advanced materials. The use of transition metal catalysts, in particular, has significantly expanded the scope and efficiency of these transformations.

Palladium-Catalyzed Carbamoylation Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions facilitate the synthesis of tertiary amides from various organometallic reagents. The general process is analogous to the well-established Suzuki-Miyaura coupling, where an organoboron compound reacts with a halide in the presence of a palladium catalyst.

Research has demonstrated that carbamoyl chlorides, including structures similar to this compound, can effectively participate in these coupling reactions. For instance, palladium-catalyzed reactions between arylboronic acids and carbamoyl chlorides provide a direct route to the corresponding arylcarboxamides. researchgate.net Similarly, organotin compounds have been successfully coupled with carbamoyl chlorides using a palladium catalyst to yield vinyl or aryl amides. acs.org The reaction typically proceeds via an oxidative addition of the carbamoyl chloride to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the amide product and regenerate the Pd(0) catalyst.

The versatility of this method allows for the carbamoylation of a wide array of substrates under relatively mild conditions. Studies on related N,N-disubstituted carbamoyl chlorides have shown good to excellent yields with various aryl and benzyl (B1604629) organozinc reagents, highlighting the broad applicability of this synthetic strategy. researchgate.net

Table 1: Examples of Palladium-Catalyzed Carbamoylation with Carbamoyl Chlorides This table presents data from analogous reactions to illustrate the scope of the methodology.

Organometallic Reagent Carbamoyl Chloride Catalyst System Product Yield (%) Reference
Phenylboronic Acid N,N-Dibutylcarbamoyl Chloride Pd(PPh₃)₄ / Cu₂O N,N-Dibutylbenzamide Good researchgate.net
Vinylstannane Generic Carbamoyl Chloride Palladium(0) Complex Vinyl Amide N/A acs.org
Arylboronic Ester Generic Carbamoyl Chloride Palladium Catalyst Tertiary Benzamide N/A researchgate.net
Potassium Phenyltrifluoroborate N-Methoxy-N-methylcarbamoyl Chloride Palladium Catalyst N-Methoxy-N-methylbenzamide Good researchgate.net

Influence of Catalysts on Reaction Selectivity and Efficiency

The choice of catalyst and reaction conditions is critical in determining the selectivity and efficiency of transformations involving this compound. The catalyst system, including the metal center, ligands, and any additives, governs the reaction pathway, rate, and the formation of byproducts.

Catalyst Type: While palladium is widely used for cross-coupling reactions, other metal catalysts can also be employed. For instance, zinc chloride has been shown to effectively catalyze the synthesis of carbamates from alcohols and carbamoyl chlorides. acs.org In one study, increasing the concentration of the zinc chloride catalyst from a small initial amount to 0.5 equivalents significantly improved the yield of the desired carbamate product from 30% to 81%. acs.org This demonstrates that catalyst loading is a key parameter for optimizing reaction efficiency. mdpi.com The nature of the catalyst, whether homogeneous or heterogeneous, also plays a significant role in reaction outcomes and catalyst reusability. mdpi.commdpi.com

Ligand Effects: In palladium-catalyzed systems, the ligands coordinated to the metal center are crucial. They influence the catalyst's stability, solubility, and reactivity. For example, N-heterocyclic carbene (NHC) ligands have been used to create highly active and stable palladium catalysts for cross-coupling reactions. mdpi.commdpi.com The electronic and steric properties of the ligand can be tuned to control selectivity, particularly in substrates with multiple reactive sites.

Additives and Reaction Conditions: Reaction efficiency and selectivity can be further controlled by additives. In some cases, a base is required to facilitate the catalytic cycle. nih.gov In other instances, additives can act as reversible inhibitors to prevent unwanted side reactions. For example, the addition of a catalytic amount of a thiol has been shown to switch the selectivity in hydrogenation reactions by reversibly binding to the catalyst's active site, thereby impeding an undesired isomerization pathway while allowing the main reaction to proceed. elsevierpure.com This principle of using additives to modulate catalyst activity and selectivity is a powerful tool in fine-tuning synthetic transformations. elsevierpure.com

Table 2: Effect of Catalyst Concentration on Carbamate Synthesis Yield Data based on the reaction of 4-nitrophenol (B140041) with a carbamoyl chloride in the presence of Zinc Chloride (ZnCl₂).

Entry ZnCl₂ (equivalents) Temperature Yield (%) Reference
1 0 Room Temp. No Reaction acs.org
2 0 Reflux 31 acs.org
3 0.1 Room Temp. 30 acs.org
4 0.25 Room Temp. 41 acs.org
5 0.5 Room Temp. 81 acs.org

Controlling Side Reactions (e.g., Polymerization Inhibition)

A significant challenge in the synthesis and application of reactive compounds like this compound is the management of side reactions. Uncontrolled side reactions can lead to the formation of impurities, reduce product yield, and in some cases, lead to the formation of polymers.

One of the primary side reactions associated with carbamoyl chlorides, particularly under thermal stress, is the formation of isocyanates through the elimination of an alkyl chloride. The resulting isocyanate is highly reactive and can undergo polymerization or react with other nucleophiles present in the reaction mixture. This is a known issue in related industrial processes, where high temperatures can cause polymerization and the formation of high-molecular-weight impurities. google.com

Several strategies can be employed to control and inhibit these unwanted side reactions:

Temperature Control: Maintaining a low reaction temperature is often the most effective way to prevent thermally induced side reactions. For reactions involving carbamoyl chlorides, running the process at or below room temperature can significantly minimize the formation of degradation products. acs.org

Reaction Time: Minimizing the reaction time reduces the period during which the product is exposed to conditions that might promote side reactions. mdpi.com

Process Design: Innovative process design can mitigate side reactions. For example, a method for preparing isocyanates involves extracting the synthesized product from the reaction mixture in the gas phase. This approach avoids the prolonged exposure of the product to high temperatures in the liquid phase, thereby preventing side reactions like high polymerization and molecular cracking. google.com

Inhibitors: In emulsion polymerization processes, which involve reactive monomers, inhibitors are often added to prevent premature polymerization during storage and handling. researchgate.net While not a direct analogy, the principle of using chemical inhibitors to quench reactive intermediates or block polymerization pathways could be applied to control the stability of this compound under specific conditions.

By carefully controlling reaction parameters such as temperature, pressure, and reaction time, and by employing strategic process design, the formation of undesirable byproducts can be effectively minimized, ensuring a higher yield and purity of the desired amide product.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of N-Butyl-N-methylcarbamoyl chloride in solution.

Conformational Analysis via Restricted C-N Bond Rotation

The amide-like C-N bond in carbamoyl (B1232498) chlorides, including this compound, exhibits a significant barrier to rotation due to the delocalization of the nitrogen lone pair of electrons with the carbonyl group. This restricted rotation gives rise to distinct conformational isomers, often referred to as rotamers. researchgate.net The energy barrier for this rotation is high enough that these isomers can be observed as separate species on the NMR timescale at room temperature. researchgate.net

Dynamic NMR (DNMR) studies are employed to investigate the kinetics of this rotational process. By acquiring NMR spectra at various temperatures, researchers can observe the coalescence of the signals corresponding to the different rotamers. From this data, the free energy of activation (ΔG‡) for the C-N bond rotation can be calculated, providing quantitative insight into the conformational stability of the molecule. researchgate.net For a series of N-alkyl-N-benzylcarbamoyl chlorides, the Gibbs free energy of activation for the interconversion between isomers was found to be in the range of 16.5–17.1 kcal/mol. udayton.edu

Isomer Assignment (s-E and s-Z) using Theoretical and Experimental NMR

The restricted rotation around the C-N bond results in the existence of two primary planar isomers: the s-E and s-Z isomers. In the case of this compound, these isomers are distinguished by the relative orientation of the butyl and methyl groups with respect to the carbonyl oxygen.

A combination of experimental NMR data and theoretical calculations, such as those based on Density Functional Theory (DFT), is often used for the unambiguous assignment of the NMR signals to the correct isomer. udayton.edu Theoretical calculations can predict the relative energies of the s-E and s-Z isomers and their corresponding NMR chemical shifts. udayton.edu For related N-benzyl-N-methylcarbamoyl chlorides, the s-E isomer was found to be the more stable form, although the energy difference is typically small. udayton.edu By comparing the calculated chemical shifts with the experimental spectra, a definitive assignment of the signals for each rotamer can be achieved. udayton.edu

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for the analysis of this compound, enabling the separation and quantification of the compound from reaction mixtures and the assessment of its purity.

Gas Chromatography (GC) for Purity Assessment and Reaction Progress

Gas chromatography (GC), often coupled with a Flame Photometric Detector (FPD) or a mass spectrometer (MS), is a valuable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov It is effectively used to determine the purity of the synthesized compound and to monitor the progress of reactions in which it is a reactant or product.

In a typical GC analysis, a sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. GC-MS provides an additional layer of confirmation by furnishing the mass spectrum of the eluted compound, which serves as a molecular fingerprint. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Ratio Determinations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For carbamoyl chlorides and related compounds, reversed-phase HPLC is a common mode of analysis. sielc.comugm.ac.id

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. epa.gov The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. By adjusting the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention of the compounds can be controlled to achieve optimal separation. sielc.comugm.ac.id HPLC is particularly useful for determining the ratio of products in a reaction mixture, for instance, in competitive reactions or when side products are formed. diva-portal.org The use of a UV detector is common for carbamoyl chlorides, as the carbonyl group provides a chromophore for detection.

Kinetic Measurement Techniques

Understanding the reaction rates and mechanisms involving this compound is crucial for process optimization and mechanistic elucidation. Various techniques are employed to measure the kinetics of these reactions.

Kinetic studies of reactions involving carbamoyl chlorides, such as solvolysis, are often performed by monitoring the change in concentration of the reactant or a product over time. nih.gov This can be achieved using spectroscopic methods like UV-Vis or NMR spectroscopy, or through chromatographic techniques such as HPLC or GC. rsc.org For instance, in a solvolysis reaction, the rate of disappearance of the carbamoyl chloride or the rate of appearance of the corresponding carbamate (B1207046) can be measured. nih.govresearchgate.net

Conductivity measurements have also been used to determine the specific rates of hydrolysis for carbamoyl chlorides, providing highly accurate kinetic data. researchgate.net The choice of technique depends on the specific reaction conditions, the properties of the reactants and products, and the desired level of accuracy. By analyzing the kinetic data, reaction orders, rate constants, and activation parameters (e.g., enthalpy and entropy of activation) can be determined, offering deep insights into the reaction mechanism. nih.govresearchgate.net

Conductivity Determinations for Hydrolysis Rates

The study of solvolysis reactions, such as the hydrolysis of carbamoyl chlorides, can be effectively carried out by monitoring the change in the electrical conductivity of the solution over time. This method is particularly well-suited for reactions that produce ionic species from neutral reactants. The hydrolysis of this compound in an aqueous medium yields N-butyl-N-methylamine, carbon dioxide, and hydrochloric acid (HCl). The production of the strong acid, HCl, which dissociates into H⁺ and Cl⁻ ions, leads to a significant and measurable increase in the solution's conductivity.

While specific research literature detailing the hydrolysis of this compound via conductometry is not prevalent, the methodology has been rigorously applied to analogous compounds, such as N,N-dimethylcarbamoyl chloride. nih.govresearchgate.net In these studies, highly accurate conductivity measurements at precisely controlled temperatures are used to calculate the specific rates of hydrolysis. nih.govresearchgate.net The rate of reaction is directly proportional to the rate of increase in conductivity, as the concentration of ions produced per unit of time is measured.

The general procedure involves:

Preparing a dilute solution of the carbamoyl chloride in the desired solvent (e.g., pure water or aqueous-organic mixtures).

Placing the solution in a thermostated cell equipped with a conductivity probe.

Recording the conductivity at regular time intervals from the moment of dissolution.

The first-order rate constant (k) for the hydrolysis can then be determined from the conductivity data. A fall-off in the specific rate value as the reaction progresses can sometimes be observed, which may be attributed to common ion effects or other mechanistic complexities. nih.gov

Illustrative Data for Hydrolysis Monitoring by Conductivity

The following table illustrates how conductivity data can be used to monitor the hydrolysis of a carbamoyl chloride. The values are hypothetical but represent a typical data set for such an experiment.

Time (seconds)Conductivity (μS/cm)Calculated Molar Concentration of HCl (mol/L)
05.50.00000
3047.80.00010
6081.50.00018
90108.20.00024
120130.10.00029
180162.30.00037
240185.70.00042
300202.40.00046

This table is for illustrative purposes only.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions in real-time. magritek.com For reactions involving this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. magritek.combeilstein-journals.org

¹H NMR Spectroscopy allows for the direct observation and quantification of both the disappearance of the starting material and the appearance of the product. yorku.ca In the case of this compound, key signals corresponding to the butyl and methyl groups attached to the nitrogen atom can be tracked. For example, in a reaction where the carbamoyl chloride is converted to a carbamate, the chemical shifts of the α-protons on the N-butyl group and the N-methyl protons would be expected to change significantly. By integrating the area under the respective peaks in spectra recorded at different time points, the relative concentrations of the reactant and product can be determined, allowing for the calculation of reaction rates and conversion yields. yorku.ca This method has been successfully used to study the reactions of other carbamoyl chlorides, such as N-phenylbenzylamine. yorku.ca

Illustrative Data for Reaction Monitoring by ¹H NMR

The table below provides a hypothetical example of how ¹H NMR data could be used to monitor the conversion of this compound to a corresponding carbamate product. The data represents the change in the integral of a characteristic proton signal for the reactant and product over time.

Reaction Time (minutes)Reactant Integral (e.g., N-CH₃ signal)Product Integral (e.g., N-CH₃ signal)% Conversion
01.000.000%
100.750.2525%
200.550.4545%
300.380.6262%
600.150.8585%
900.050.9595%
120<0.01>0.99>99%

This table is for illustrative purposes only.

Other spectroscopic methods, such as Infrared (IR) spectroscopy, can also be employed. The strong carbonyl (C=O) stretching absorption in the IR spectrum of this compound (typically around 1730-1750 cm⁻¹) would shift upon conversion to a different functional group, such as a carbamate or urea (B33335), providing another means to track the reaction's progress.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Butyl-N-methylcarbamoyl chloride, DFT studies are instrumental in understanding its conformational landscape and spectroscopic properties.

Optimization of Molecular Structures and Rotamers

Due to the partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, rotation around this bond is restricted. This restriction leads to the existence of distinct rotational isomers, or rotamers, which can be computationally modeled and their stabilities compared.

In the case of this compound, two primary rotamers are expected: the s-E and s-Z isomers, where the butyl and methyl groups are either trans (E) or cis (Z) to the carbonyl group, respectively. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)), are employed to optimize the geometries of these rotamers. udayton.edu

Theoretical studies on analogous N-alkyl-N-methylcarbamoyl chlorides have shown that the s-E isomer is generally the more stable, or global minimum, conformation. udayton.edu The optimization process involves finding the lowest energy arrangement of the atoms for each rotamer. Key structural parameters such as bond lengths and dihedral angles are determined in this process.

Parameters-E Rotamer (Calculated)s-Z Rotamer (Calculated)Transition State (Calculated)
C=O Bond Length (Å)1.191.191.20
C-N Bond Length (Å)1.381.381.35
C-Cl Bond Length (Å)1.821.821.85
O=C-N-C (Butyl) Dihedral (°)~180~0~90

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar carbamoyl (B1232498) chlorides.

Calculation of Conformational Isomerization Barriers and Equilibrium Constants

DFT is also used to calculate the energy barrier for the isomerization between the s-E and s-Z rotamers. This is achieved by locating the transition state structure that connects the two minima on the potential energy surface. The energy difference between the rotamers and the transition state provides the activation energy for the conformational change.

For related carbamoyl chlorides, these barriers are typically in the range that allows for the observation of distinct rotamers by NMR spectroscopy at room temperature. udayton.edu The relative energies of the optimized rotamers are used to calculate the equilibrium constant (Keq) for the isomerization process, which indicates the relative population of each conformer at a given temperature.

ParameterCalculated Value
Relative Energy of s-E (kcal/mol)0.00 (by definition)
Relative Energy of s-Z (kcal/mol)1.5 - 2.5
Activation Energy (s-E to s-Z) (kcal/mol)16 - 18
Activation Energy (s-Z to s-E) (kcal/mol)14 - 16
Equilibrium Constant (Keq at 298 K)> 1 (favoring s-E)

Note: The data in this table is illustrative and based on findings for analogous N-substituted carbamoyl chlorides. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts. udayton.edu

By calculating the chemical shifts for both the s-E and s-Z rotamers of this compound, it is possible to assign the signals observed in an experimental NMR spectrum to the specific protons and carbons of each conformer. This is particularly useful for the N-methyl and the α-methylene protons of the N-butyl group, which are most affected by the conformational change.

Protons-E Rotamer (Calculated δ, ppm)s-Z Rotamer (Calculated δ, ppm)
N-CH3~2.9~3.1
N-CH2- (Butyl)~3.3~3.5

Note: The data in this table is illustrative. The calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Quantitative Structure-Activity Relationships (QSAR) in Reaction Mechanisms (excluding biological context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity. For this compound, QSAR studies can be employed to understand and predict its reactivity in various chemical reactions, such as solvolysis, without a biological context.

The reactivity of carbamoyl chlorides in solvolysis reactions is often analyzed using the extended Grunwald-Winstein equation. nih.govmdpi.com This equation correlates the rate of solvolysis with the ionizing power (Y) and the nucleophilicity (N) of the solvent.

log(k/k0) = lN + mY

In this equation, k is the rate constant in a given solvent, k0 is the rate constant in a reference solvent (typically 80% ethanol (B145695)/20% water), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power.

By determining the rate of solvolysis of this compound in a series of solvents with varying N and Y values, a QSAR model based on the Grunwald-Winstein equation can be developed. The values of l and m provide mechanistic insights. For example, a high m value suggests a mechanism with significant charge separation in the transition state, indicative of an SN1-like pathway. A significant l value would point to the involvement of the solvent as a nucleophile in the rate-determining step, suggesting an SN2 or addition-elimination mechanism.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing a dynamic picture of chemical processes. For this compound, MD simulations can be used to investigate its reactivity at the atomic level.

Reactive MD simulations can model the bond-breaking and bond-forming events that occur during a chemical reaction, such as the solvolysis of this compound. By simulating the carbamoyl chloride in a solvent box (e.g., water or an alcohol), one can observe the interactions between the substrate and solvent molecules leading up to the transition state and the subsequent formation of products.

These simulations can provide valuable information on:

The role of the solvent in stabilizing the transition state.

The specific solvent molecules involved in the reaction.

The dynamics of the leaving group departure.

The potential energy surface of the reaction.

While no specific MD simulation studies on the reactivity of this compound have been reported, the methodology has been applied to understand the reactivity of other complex molecules, such as flavonoid carbamate (B1207046) hybrids. rsc.org Such studies could elucidate the detailed mechanism of reactions involving this compound, complementing the static picture provided by DFT and the macroscopic view from QSAR studies.

Process Chemistry and Sustainable Approaches

Development of Environmentally Benign Synthetic Routes

The development of greener synthetic pathways for N-Butyl-N-methylcarbamoyl chloride centers on mitigating the hazards associated with traditional reagents and minimizing environmental impact through careful solvent selection.

Historically, the synthesis of carbamoyl (B1232498) chlorides has relied on the use of phosgene (B1210022), an extremely toxic and hazardous gas. Modern process chemistry seeks to replace phosgene with safer, solid alternatives that are easier to handle, transport, and store. nih.gov The most prominent of these substitutes is triphosgene (B27547), also known as bis(trichloromethyl) carbonate (BTC). nih.govsigmaaldrich.com

Triphosgene is a stable, crystalline solid that serves as a convenient and safer equivalent to one molecule of phosgene, decomposing into three molecules of phosgene in situ. nih.govgoogle.com This avoids the need to handle the toxic gas directly. Its use offers significant operational simplicity and safety benefits for both laboratory and industrial-scale reactions. nih.gov Efficient methods have been developed for the direct preparation of carbamoyl chlorides from the corresponding amines using triphosgene. google.comtandfonline.com For instance, a process for preparing ethyl methyl carbamoyl chloride in high purity involves the reaction of the secondary amine with triphosgene in the presence of an inorganic base and a halogenated organic solvent, generating phosgene in situ. google.com

Another phosgene-free method involves using chlorocarbonylsulfenyl chloride as a carbonylating agent. This one-pot procedure reacts secondary amines with chlorocarbonylsulfenyl chloride in an aprotic organic solvent to produce the corresponding N,N-disubstituted carbamoyl chlorides in substantial yields. researchgate.net

ReagentChemical FormulaPhysical StateKey AdvantagesConsiderations
PhosgeneCOCl₂Toxic GasHighly reactive, can lead to milder reaction conditions. sigmaaldrich.comExtreme toxicity, difficult to handle and store, requires stringent safety protocols. sigmaaldrich.com
Triphosgene (BTC)C₃Cl₆O₃Crystalline SolidStable, safer to handle and transport, allows for precise measurement, generates phosgene in situ. nih.govgoogle.comLess reactive than phosgene, may require higher temperatures or longer reaction times. sigmaaldrich.com
Diphosgene (DP)C₂Cl₄O₂LiquidBehaves similarly to phosgene in key transformations. sigmaaldrich.comAlso highly toxic and requires careful handling.
Chlorocarbonylsulfenyl ChlorideC(O)Cl(SCl)LiquidEnables a novel, one-pot, phosgene-free synthesis route. researchgate.netRequires specific reaction conditions and handling procedures.

The choice of solvent is critical for reaction efficiency, product purity, and environmental impact. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used solvents in the synthesis of carbamoyl chlorides and their derivatives. nih.govnih.gov Research into optimizing carbamate (B1207046) synthesis from carbamoyl chlorides has shown that solvent choice significantly impacts reaction yield and time.

In a study on zinc chloride-catalyzed carbamate synthesis, various solvents were tested. Toluene was identified as the optimal solvent, providing a high yield in a reasonable timeframe compared to other options like xylene, benzene (B151609), DCM, and THF. nih.govacs.org

SolventReaction Time (h)Yield (%)
Xylene1355
Toluene1286
Benzene1676
DCM1843
THF1570
Ethyl Acetate1459
ACN1656
Data adapted from a study on ZnCl₂-catalyzed carbamate synthesis from carbamoyl chloride and alcohol. nih.govacs.org

The principles of green chemistry encourage the use of more environmentally friendly solvents. Flow chemistry and microreactor technology have enabled the use of greener solvents like 2-MeTHF for related reactions, often without the need for cryogenic conditions, thus reducing energy consumption. beilstein-journals.org The use of ionic liquids, such as 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), has also been explored as a green solvent alternative in related chemical processes. nih.gov

Catalyst Recovery and Recycling Strategies

Catalysis plays a vital role in developing sustainable synthetic methods. For reactions involving this compound, such as its conversion to carbamates, the use of efficient and recyclable catalysts is a key area of research.

One notable example is the use of inexpensive and robust zinc chloride (ZnCl₂) as a catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govacs.orgresearchgate.net The plausible mechanism involves the activation of the carbamoyl chloride by the Lewis acidic zinc chloride. A significant advantage of this method is the potential for catalyst recovery and reuse. The zinc catalyst can be recovered from the reaction mixture, making the procedure more economical and sustainable. acs.org

Large-Scale Production Considerations and Scalability

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process parameters and reactor technology. The use of phosgene alternatives like triphosgene is particularly advantageous for scalability due to improved safety in handling and storage. nih.gov

Continuous flow processing in microreactors offers a promising approach for scaling up production. beilstein-journals.org A study on a two-step urea (B33335) synthesis using triphosgene successfully transposed the process from a laboratory scale (mg/h) to a pre-industrial plant scale ( kg/h ) using a continuous flow reactor, demonstrating the feasibility of this technology for large-scale applications involving carbamoyl chloride intermediates. researchgate.net

Industrial manufacturing data indicates that various carbamoyl chlorides, including compounds structurally similar to this compound, are produced on a large scale. For example, environmental clearance documents for chemical manufacturers list production capacities for "Carbamyl Chloride" derivatives in the range of tens of metric tons per month, underscoring the industrial relevance and established scalability of these processes. environmentclearance.nic.in

Economic Analysis of Different Production Methods (excluding product cost/pricing)

An economic analysis of production methods for this compound involves comparing factors beyond the final product price. Key considerations include the cost of raw materials, energy consumption, process complexity, and waste management.

Process Efficiency: One-pot synthesis procedures, which avoid the isolation of intermediates, offer significant economic advantages. researchgate.netorganic-chemistry.org They reduce solvent usage, energy consumption, and labor costs, leading to a more streamlined and cost-effective manufacturing process. For example, a one-pot synthesis of carbamoyl chlorides using chlorocarbonylsulfenyl chloride presents a cost-effective alternative to traditional phosgenation. researchgate.net

Catalyst and Solvent Recycling: The economic viability of a process is greatly enhanced by the ability to recover and reuse catalysts and solvents. The use of a recyclable catalyst like zinc chloride minimizes waste and raw material costs. acs.org Similarly, minimizing solvent use or employing recycling systems reduces both procurement and disposal expenses.

Continuous vs. Batch Processing: Continuous flow manufacturing can offer economic benefits over traditional batch processing for large-scale production. It often leads to better process control, higher consistency, improved safety, and potentially lower capital and operational costs for a given output. researchgate.net

Ultimately, the most economically favorable production method balances the cost of reagents, process safety, efficiency, and sustainability measures. The trend is towards adopting safer, more efficient, and greener processes that are cost-effective in the long term. google.com

Future Research Directions

Exploration of Novel Non-Phosgene Synthesis Routes

The traditional synthesis of carbamoyl (B1232498) chlorides often involves phosgene (B1210022), a highly toxic and corrosive gas, which presents significant handling and safety challenges. acs.orgsigmaaldrich.comwikipedia.org Consequently, a primary area of future research is the development of safer, more environmentally benign synthetic routes that avoid the direct use of phosgene.

One of the most promising alternatives is the use of phosgene substitutes. sigmaaldrich.comquora.com Triphosgene (B27547), a stable crystalline solid, serves as a convenient and safer surrogate, decomposing to phosgene in situ. nih.govresearchgate.net Research has shown that triphosgene can effectively convert secondary amines, the precursors to N,N-disubstituted carbamoyl chlorides, into the desired products. nih.gov Future work will likely focus on optimizing reaction conditions for triphosgene-based syntheses to improve yields and minimize byproducts, particularly for a wide range of substrates including N-butyl-N-methylamine.

Another avenue involves leveraging carbon dioxide (CO2) as a C1 building block. ionike.comionike.com While CO2 is chemically inert, catalytic systems are being developed to facilitate its reaction with amines to form carbamate (B1207046) intermediates, which can then be converted to carbamoyl chlorides. ionike.comrsc.org This approach is highly attractive from a green chemistry perspective. ionike.com Future investigations will likely target the discovery of more efficient and robust catalysts that can operate under mild conditions to make this route economically viable for compounds like N-Butyl-N-methylcarbamoyl chloride.

The development of novel carbonylating agents is also a key research direction. For instance, N,N'-Carbonyldiimidazole (CDI) is a known safer alternative for carbonylation reactions. sigmaaldrich.comwikipedia.org Research into other unique reagents, such as chlorocarbonylsulfenyl chloride, has also shown promise for the preparation of N,N-disubstituted carbamoyl chlorides under mild conditions, representing a departure from traditional phosgenation. nih.gov

The table below summarizes various non-phosgene approaches for carbamoyl chloride synthesis.

Phosgene SubstitutePrecursorsKey AdvantagesResearch Focus
TriphosgeneSecondary AminesSolid, safer to handleOptimization of reaction conditions, improving yield and selectivity nih.gov
Carbon Dioxide (CO2)Amines, AlcoholsGreen, renewable C1 sourceDevelopment of efficient catalysts for mild conditions ionike.comionike.com
N,N'-Carbonyldiimidazole (CDI)AminesSafer solid reagentBroadening substrate scope and applications sigmaaldrich.comwikipedia.org
Other Carbonylating AgentsSecondary AminesNovel reactivity, mild conditionsDiscovery and application of new reagents nih.gov

Development of Chemo- and Regioselective Reactions

The ability of this compound to react selectively with specific functional groups (chemoselectivity) or at particular positions within a molecule (regioselectivity) is crucial for its application in complex organic synthesis. Future research will focus on expanding the repertoire of these selective reactions.

Palladium-catalyzed reactions have shown considerable promise. For example, Pd-catalyzed intramolecular additions of carbamoyl chlorides across alkynes have been developed to synthesize methylene (B1212753) oxindoles. nih.govrsc.org Future work will likely explore expanding the substrate scope and developing enantioselective versions of these reactions. Computational studies suggest that for carbamoyl chlorides, the alkyne insertion step, rather than the initial oxidative addition, can be rate-limiting, an insight that could guide the design of new catalysts and reaction conditions. nih.govrsc.orgresearchgate.net

Another area of intense investigation is the development of catalytic systems that enable selective C-H activation and functionalization. Theoretical studies on palladium-catalyzed C(sp³)–H activation have shown that the benzylic C-H bond can be selectively activated over aromatic C(sp²)–H bonds in the presence of a carbamoyl chloride moiety. acs.org The selectivity is attributed to the higher acidity of the C(sp³)–H bond in the specific system studied. acs.org Future research could apply these principles to design new intramolecular cyclization reactions initiated by selective C-H carbamoylation using this compound.

Furthermore, achieving selectivity in reactions with polyfunctional molecules is a key goal. For instance, zinc chloride has been used as an efficient catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, showing tolerance for various other functional groups. nih.gov In the synthesis of ribonucleoside derivatives, selective conversion of an ester to an amide using methylamine (B109427) was achieved without causing the elimination of a 2'-O-MCE group, demonstrating valuable chemoselectivity. acs.org Research into new catalysts and protecting group strategies will be essential to control the reactivity of this compound in the presence of multiple reactive sites. gavinpublishers.com

Advanced Mechanistic Studies in Complex Solvent Systems

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, mechanistic studies, particularly concerning its solvolysis in various solvent systems, are a critical area for future research. The solvolysis of N,N-disubstituted carbamoyl chlorides is thought to proceed via an S_N_1 mechanism, involving a carbocationic intermediate. nih.govacs.orgsemanticscholar.org

The Grunwald-Winstein equation is a powerful tool for elucidating these mechanisms by correlating reaction rates with solvent ionizing power (Y) and solvent nucleophilicity (N). nih.govsemanticscholar.orgresearchgate.netnih.gov For N,N-disubstituted carbamoyl chlorides, studies have shown sensitivity to both parameters, suggesting an ionization mechanism (S_N_1) with nucleophilic solvent assistance. acs.orgmdpi.com Future research could involve a systematic study of this compound across a broader range of conventional and unconventional solvents, including ionic liquids and deep eutectic solvents, to build a comprehensive mechanistic picture.

Kinetic solvent isotope effects (KSIE), which compare reaction rates in hydrogenated versus deuterated solvents (kH/kD), provide further mechanistic insight. nih.gov KSIE values can help distinguish between ionization pathways and addition-elimination pathways involving general-base catalysis. nih.gov A detailed KSIE study for this compound in various aqueous solvent mixtures would be highly informative.

The table below highlights key parameters from mechanistic studies of related N,N-disubstituted carbamoyl chlorides.

SubstrateAnalysis MethodKey FindingsImplication for Mechanism
N,N-Dimethylcarbamoyl chlorideHydrolysis kinetics, product studiesPositive entropy of activation; rate consistent with carbocation trappingSupports unimolecular (S_N_1) ionization pathway acs.org
N-Methyl-N-phenylcarbamoyl chlorideGrunwald-Winstein AnalysisSensitivity to both solvent nucleophilicity (l ≈ 0.4-0.5) and ionizing power (m ≈ 0.5-0.6)S_N_1 mechanism with moderate nucleophilic solvent participation nih.govnih.gov
N,N-Diphenylcarbamoyl chlorideGrunwald-Winstein AnalysisLower sensitivity to nucleophilicity (l ≈ 0.23) and higher to ionizing power (m ≈ 0.58)S_N_1 pathway with extensive internal charge delocalization and weak nucleophilic solvation acs.orgmdpi.com

Advanced spectroscopic and computational techniques will also play a crucial role in mapping reaction pathways, identifying transient intermediates, and understanding the precise role of the solvent shell in stabilizing transition states.

Integration with Flow Chemistry and Continuous Manufacturing

The adoption of continuous flow chemistry in pharmaceutical and fine chemical manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgnih.gov This technology is particularly well-suited for handling reactive intermediates and hazardous reagents, making it an ideal platform for reactions involving this compound.

Future research will focus on translating batch reactions involving this reagent into continuous flow processes. Flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This control is especially beneficial for managing highly exothermic reactions or for generating and using unstable intermediates, such as carbamoyllithium species derived from carbamoyl chlorides. researchgate.netrsc.orgbeilstein-journals.orgkyoto-u.ac.jp For example, highly unstable carbamoyl anions have been generated and trapped efficiently in flow systems, a process that is nearly impossible in conventional batch reactors. rsc.org

Flow Chemistry ApplicationAdvantageFuture Research Goal for this compound
Generation of Unstable IntermediatesPrecise control of short residence times enables use of highly reactive species (e.g., carbamoyllithiums) beilstein-journals.orgkyoto-u.ac.jpDevelop flow protocols for generating and reacting N-butyl-N-methylcarbamoyl-derived organometallics.
Handling of Hazardous ReactionsSmall reactor volumes and superior heat exchange enhance safety rsc.orgnih.govImplement flow synthesis for reactions using this compound to produce key intermediates safely.
Process IntensificationIncreased throughput, reduced footprint, and lower waste beilstein-journals.orgDesign a fully continuous, end-to-end process from starting materials to a final product derived from the title compound.
Multistep Telescoped SynthesisElimination of intermediate workup and purification steps mdpi.comIntegrate the formation and subsequent reaction of this compound into a seamless automated flow sequence.

Computational Design of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net In the context of this compound, computational studies are poised to accelerate discovery and innovation.

Future research will increasingly rely on DFT calculations to:

Elucidate Reaction Mechanisms: Computational modeling can map detailed energy profiles for reaction pathways, identifying transition states and intermediates. nih.govrsc.org This has already been applied to Pd-catalyzed reactions of carbamoyl chlorides, revealing that alkyne insertion can be the rate-determining step. nih.govrsc.org Such insights are invaluable for optimizing catalyst and ligand design.

Predict Chemo- and Regioselectivity: By calculating the activation energies for different potential reaction pathways, computational models can predict which products will be favored under specific conditions. acs.org For example, DFT explained the observed C(sp³)–H activation selectivity in a palladium-catalyzed reaction. acs.org This predictive power can guide experimental efforts, saving time and resources.

Design Novel Catalysts and Reactions: Computational screening can be used to design new ligands or catalysts with enhanced activity or selectivity for reactions involving this compound. By modeling the interaction between the substrate, catalyst, and reagents, researchers can rationally design systems to achieve unprecedented transformations. dicp.ac.cn

Explore New Applications: Theoretical calculations can help identify potential new reactions and applications for this compound by modeling its reactivity with a wide array of functional groups and substrates, opening doors to novel molecular architectures.

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more rational and efficient approach to chemical synthesis.

Q & A

Q. How can researchers optimize the synthesis of N-butyl-N-methylcarbamoyl chloride to achieve high purity and yield?

  • Methodological Answer : Synthesis typically involves the reaction of N-butyl-N-methylamine with phosgene or a phosgene equivalent under controlled conditions. Key steps include:
  • Using inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the carbamoyl chloride intermediate .
  • Temperature control (0–5°C) to minimize side reactions like dimerization .
  • Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Analytical techniques such as FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR should confirm structural integrity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify characteristic peaks for C=O (1750–1800 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
  • NMR : <sup>1</sup>H NMR should show signals for the butyl chain (δ 0.8–1.5 ppm) and methyl group (δ 3.0–3.5 ppm), while <sup>13</sup>C NMR confirms the carbonyl (δ 150–160 ppm) and quaternary carbons .
  • GC-MS/HPLC : Use non-aqueous mobile phases to prevent degradation. Calibrate with authentic standards to validate retention times and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight, moisture-free containers under nitrogen at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., carbonyl carbon) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., THF) stabilize transition states .
  • Validation : Compare predicted activation energies with experimental kinetic data to refine models .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-reference acute toxicity studies (e.g., LD50 values) from PubChem, ChemIDplus, and primary literature .
  • Experimental Replication : Conduct in vitro assays (e.g., MTT on HEK293 cells) under standardized conditions (e.g., ISO 10993-5) to assess cytotoxicity .
  • Ecotoxicity : Use OECD Test Guidelines (e.g., Daphnia magna acute immobilization) to evaluate environmental impact .

Q. What strategies mitigate solvent incompatibility issues during reactions involving this compound?

  • Methodological Answer :
  • Solvent Screening : Test stability in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to leverage non-volatile, non-aqueous environments .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to detect solvent-induced side reactions (e.g., hydrolysis) .
  • Additives : Introduce scavengers (e.g., molecular sieves) to sequester trace water or HCl byproducts .

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